molecular formula C29H32N2O B4588440 5-(4-Butylphenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole

5-(4-Butylphenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole

Cat. No.: B4588440
M. Wt: 424.6 g/mol
InChI Key: IXSVGUCBWCOUGD-UHFFFAOYSA-N
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Description

5-(4-Butylphenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Butylphenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for creating new materials with specific properties.

Biology and Medicine

In biology and medicine, oxadiazoles are studied for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, these compounds are used in the production of polymers, dyes, and other materials. Their stability and reactivity make them suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butylphenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving the addition of oxygen or removal of hydrogen.

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups.

Mechanism of Action

The mechanism of action of 5-(4-Butylphenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs).

    4,5-Dihydro-1,2,4-oxadiazole: Studied for its potential biological activities.

Uniqueness

5-(4-Butylphenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which may confer distinct physical and chemical properties compared to other oxadiazoles. This uniqueness can be leveraged in designing new materials or drugs with tailored functionalities.

Properties

IUPAC Name

5-(4-butylphenyl)-3-[4-(4-pentylphenyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O/c1-3-5-7-9-23-10-14-24(15-11-23)25-18-20-26(21-19-25)28-30-29(32-31-28)27-16-12-22(13-17-27)8-6-4-2/h10-21H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSVGUCBWCOUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Butylphenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole
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5-(4-Butylphenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole
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5-(4-Butylphenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole
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5-(4-Butylphenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole
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5-(4-Butylphenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
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5-(4-Butylphenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole

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